Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate

Description

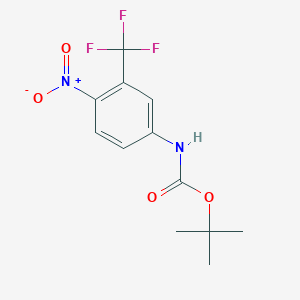

Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate is a carbamate derivative featuring a nitro group at the para position and a trifluoromethyl group at the meta position on the phenyl ring. Its molecular formula is C₁₂H₁₃F₃N₂O₄, with the trifluoromethyl (CF₃) and nitro (NO₂) groups imparting strong electron-withdrawing effects. This compound is primarily used in pharmaceutical and organic synthesis as a building block, leveraging its reactivity in coupling reactions and stability under diverse conditions.

Properties

Molecular Formula |

C12H13F3N2O4 |

|---|---|

Molecular Weight |

306.24 g/mol |

IUPAC Name |

tert-butyl N-[4-nitro-3-(trifluoromethyl)phenyl]carbamate |

InChI |

InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-7-4-5-9(17(19)20)8(6-7)12(13,14)15/h4-6H,1-3H3,(H,16,18) |

InChI Key |

LWDPFOBUGARFEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate typically involves the reaction of a phenyl carbamate derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . The process can be summarized as follows:

Starting Materials: Phenyl carbamate derivative, tert-butyl chloroformate, base (e.g., triethylamine).

Reaction Conditions: Solvent (e.g., dichloromethane), room temperature, stirring.

Procedure: The phenyl carbamate derivative is dissolved in the solvent, and the base is added. Tert-butyl chloroformate is then added dropwise, and the reaction mixture is stirred until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate (2c)

- Structure : Features a biphenyl core with a nitro group at position 3 and a fluoro substituent at position 4'.

- Synthesis : Synthesized via Suzuki-Miyaura coupling using 4-fluorophenylboronic acid, achieving a 96% yield under optimized Pd catalysis .

- The nitro group enhances electrophilicity, facilitating cross-coupling reactivity.

Tert-butyl (4-chlorophenethyl)carbamate

- Structure : Contains a chlorophenethyl group instead of a substituted phenyl ring.

- Key Comparison : The chloro substituent is less reactive than CF₃, making this compound safer but less versatile in reactions requiring strong electron withdrawal.

Tert-butyl (p-nitrophenyl)carbamate

- Structure : Nitro group at the para position without a CF₃ group.

Biological Activity

Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate is an organic compound characterized by its unique chemical structure, which includes a tert-butyl carbamate group, a nitro group, and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in biological research due to its potential applications in modifying biomolecules and its interactions with specific molecular targets.

The biological activity of this compound is primarily attributed to its ability to form stable carbamate linkages with nucleophiles, which can modify biomolecules such as peptides and proteins. The trifluoromethyl group enhances the compound’s binding affinity towards various biological targets, including enzymes and receptors, leading to modulation of biological pathways. The electron-withdrawing nature of the nitro group further influences its reactivity and biological effects.

Case Studies and Research Findings

- Modification of Biomolecules : Research indicates that this compound can effectively modify peptides through carbamate linkages, potentially altering their stability and biological activity. This modification is particularly useful in drug design, where enhancing the pharmacokinetic properties of peptides is crucial for therapeutic efficacy.

- Antioxidant Properties : A study explored the antioxidant capabilities of compounds similar to this compound, revealing that modifications with trifluoromethyl groups can significantly enhance radical scavenging activity. This suggests potential applications in protecting cells from oxidative stress .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown promise as inhibitors of acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl (4-chloro-3-trifluoromethylphenyl)carbamate | Chlorine atom instead of nitro | Varies; potential for different enzyme interactions |

| Tert-butyl N-[2-[4-fluoro-3-(trifluoromethyl)phenyl]allylamino]carbamate | Fluoro group and allylamino moiety | Enhanced reactivity; potential for diverse applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.